molecular formula C17H26N4O2S B11167581 1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11167581
M. Wt: 350.5 g/mol
InChI Key: QWBFYHLPKNXGPV-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound with the molecular formula C17H26N4O2S This compound is characterized by its unique structure, which includes a cyclopentyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide under basic conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction or by using cyclopentyl bromide in the presence of a suitable base.

    Pyrrolidine Carboxamide Formation: The pyrrolidine ring can be formed by cyclization of a suitable amino acid derivative, followed by acylation to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to consider factors such as reaction time, temperature control, and purification methods to ensure the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the presence of suitable leaving groups and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-cyclopentyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide: Lacks the pentan-3-yl group, which may affect its biological activity and chemical reactivity.

    1-cyclopentyl-5-oxo-N-[5-(ethylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide: Contains an ethylpropyl group instead of a pentan-3-yl group, leading to differences in its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N4O2S

Molecular Weight

350.5 g/mol

IUPAC Name

1-cyclopentyl-5-oxo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H26N4O2S/c1-3-11(4-2)16-19-20-17(24-16)18-15(23)12-9-14(22)21(10-12)13-7-5-6-8-13/h11-13H,3-10H2,1-2H3,(H,18,20,23)

InChI Key

QWBFYHLPKNXGPV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCC3

solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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